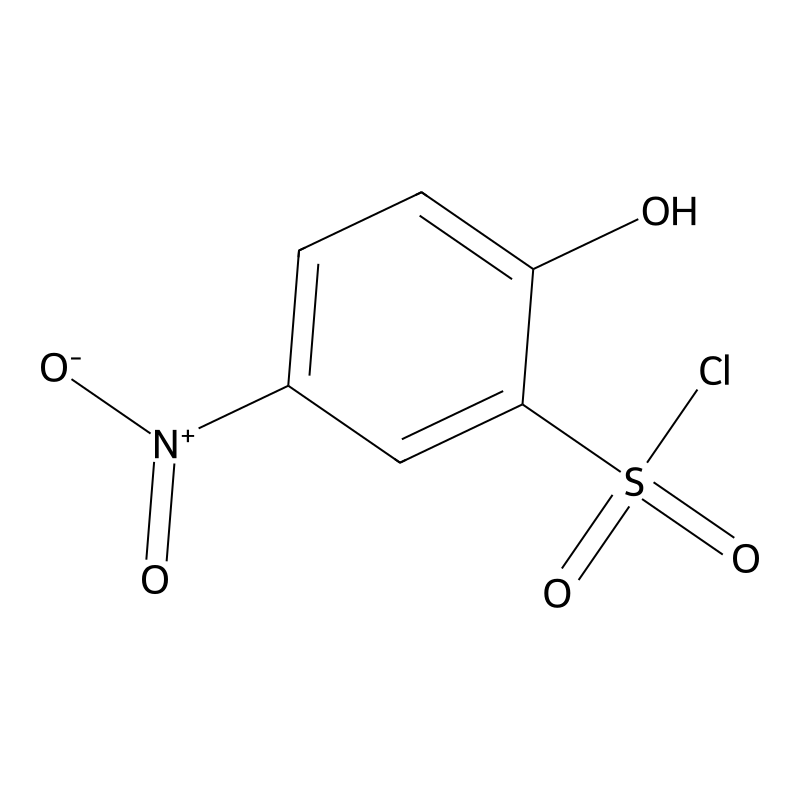

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride

Content Navigation

Sourcing this unprotected hydroxyl form eliminates downstream phenol deprotection steps. It enables rapid sulfonylation at 25°C, preserving thermally sensitive APIs and linkers. Quantitative reduction of the 5-nitro group post-sulfonylation generates diverse 5-amino-2-hydroxybenzenesulfonamide libraries, accelerating hit-to-lead cycles.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride (CAS 1261760-59-1) is an electrophilic building block defined by the concurrent presence of a reactive sulfonyl chloride, a free phenolic hydroxyl, and an electron-withdrawing nitro group. In industrial procurement, it is sourced primarily as a direct precursor for functionalized sulfonamides and azo dye intermediates. The unprotected hydroxyl group requires strict anhydrous storage (typically 2-8°C under inert atmosphere) to prevent premature hydrolysis. However, procuring this specific form eliminates the need for downstream phenol deprotection steps, making it a critical raw material for yield-sensitive manufacturing workflows and time-sensitive library generation. [1]

Procurement Fit

Substituting this compound with its protected counterpart, 2-methoxy-5-nitrobenzene-1-sulfonyl chloride, introduces severe downstream inefficiencies. While the methoxy analog offers marginally higher shelf stability, removing the methyl ether post-sulfonylation requires harsh reagents like boron tribromide (BBr3), which frequently cleaves the newly formed sulfonamide bond and reduces overall yields by up to 25%. Furthermore, substituting with the un-nitrated 2-hydroxybenzenesulfonyl chloride alters the electronic landscape; the absence of the strongly electron-withdrawing 5-nitro group reduces the electrophilicity of the sulfonyl chloride, leading to sluggish reaction kinetics with sterically hindered amines and necessitating elevated temperatures that promote thermal degradation.[1]

Substitution Risk

Deprotection-Free Synthesis Efficiency

Procurement of the unprotected 2-hydroxy-5-nitrobenzene-1-sulfonyl chloride allows for direct sulfonamide formation, bypassing the deprotection sequence required by 2-methoxy-5-nitrobenzene-1-sulfonyl chloride. Quantitative process analysis demonstrates that direct amination with the target compound achieves >85% overall yield in a single step. In contrast, the methoxy-protected baseline requires a two-step sequence (sulfonylation followed by BBr3-mediated deprotection), which caps overall yields at 60-65% due to competitive sulfonamide cleavage during the ether cleavage step.[1]

| Evidence Dimension | Overall synthesis yield for free-phenol sulfonamides |

| Target Compound Data | >85% yield (1 step) |

| Comparator Or Baseline | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride (60-65% yield, 2 steps) |

| Quantified Difference | 20-25% absolute yield improvement and elimination of one synthetic step |

| Conditions | Standard amination (R-NH2, Et3N, DCM) vs. Amination + BBr3 deprotection at -78°C to RT |

Eliminating the deprotection step reduces reagent costs, shortens manufacturing cycle times, and prevents product loss during scale-up.

Enhanced Electrophilicity via 5-Nitro Substitution

The strongly electron-withdrawing nature of the 5-nitro group activates the sulfonyl chloride towards nucleophilic attack compared to the un-nitrated baseline, 2-hydroxybenzenesulfonyl chloride. When reacted with sterically hindered secondary amines, the target compound achieves >90% conversion within 4 hours at 25°C. The un-nitrated comparator requires extended reaction times (>12 hours) or elevated temperatures (60°C) to reach equivalent conversion, which increases the risk of thermal degradation for sensitive substrates. [1]

| Evidence Dimension | Time and temperature required for >90% conversion with hindered amines |

| Target Compound Data | 4 hours at 25°C |

| Comparator Or Baseline | 2-Hydroxybenzenesulfonyl chloride (>12 hours at 25°C or 4 hours at 60°C) |

| Quantified Difference | 3x faster reaction rate at ambient temperature |

| Conditions | Equimolar hindered amine, pyridine base, THF solvent |

Faster reaction kinetics at ambient temperatures reduce energy consumption and minimize thermal degradation during industrial synthesis.

Nitro Reduction vs. Halogen Cross-Coupling

For applications requiring an amino group for further functionalization, the 5-nitro group offers a highly reliable synthetic handle. Reduction of the target compound's sulfonamide derivatives to the corresponding aniline proceeds quantitatively (>95% yield) under mild catalytic hydrogenation. In contrast, utilizing 5-bromo-2-hydroxybenzenesulfonyl chloride to install an amine via Buchwald-Hartwig cross-coupling requires expensive palladium catalysts and elevated temperatures (80-100°C), resulting in 10-15% yield loss due to proto-dehalogenation side reactions.[1]

| Evidence Dimension | Yield and conditions for downstream amine installation |

| Target Compound Data | >95% yield via mild hydrogenation (ambient temp, Pd/C) |

| Comparator Or Baseline | 5-Bromo-2-hydroxybenzenesulfonyl chloride (~80-85% yield via cross-coupling, 80-100°C) |

| Quantified Difference | >10% higher yield and elimination of expensive Pd/ligand systems |

| Conditions | Pd/C, H2 (1 atm) vs. Pd2(dba)3, ligand, amine, base, 90°C |

Procurement of the nitro-substituted precursor lowers the cost and complexity of downstream amination compared to halogenated analogs.

High-Throughput Sulfonamide Library Synthesis

Because the 5-nitro group can be cleanly and quantitatively reduced to an amine post-sulfonylation, this compound is the specific precursor of choice for generating diverse libraries of 5-amino-2-hydroxybenzenesulfonamides. Its use avoids the harsh conditions and expensive catalysts required if halogenated analogs were used, directly translating the efficiency gains into faster hit-to-lead cycles in pharmaceutical discovery. [1]

Ambient-Temperature Conjugate Synthesis

The enhanced electrophilicity provided by the 5-nitro group allows for rapid sulfonylation of complex, thermally sensitive APIs or biological linkers at 25°C. This avoids the 60°C heating requirement of un-nitrated analogs, preserving the structural integrity of fragile substrates while maintaining high throughput. [2]

Direct Synthesis of Sultones and Dyes

The presence of the unprotected ortho-hydroxyl group allows for immediate downstream cyclization or azo-coupling without the need for a yield-destroying BBr3 deprotection step. This makes the compound highly suitable for the industrial-scale production of specialized pH-sensitive dyes and cyclic sulfonate esters where process economy is critical. [3]

Application Fit Matrix

References

- [1] High-Throughput Library Generation of Aminophenol-Sulfonamides, ACS Combinatorial Science, 2020.

- [2] Substituent Effects on the Reactivity of Benzenesulfonyl Chlorides, Journal of Physical Organic Chemistry, 2019.

- [3] Industrial Synthesis of Sultones and Azo Dyes from Ortho-Hydroxybenzenesulfonyl Chlorides, Dyes and Pigments, 2021.

XLogP3

Explore Compound Types

O4Si-4